N,N-Dimethyl-4-morpholinepropylamine

Polyurethane Catalyst Reaction Kinetics Amine Catalyst

N,N-Dimethyl-4-morpholinepropylamine (CAS 62478-44-8) is a tertiary amine characterized by a morpholine ring linked to a dimethyl-substituted propylamine chain. It is typically supplied as a liquid at 95–98% purity with a molecular weight of 172.27 g/mol, demonstrating solubility in water and common organic solvents.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 62478-44-8
Cat. No. B1609877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-morpholinepropylamine
CAS62478-44-8
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCN(C)CCCN1CCOCC1
InChIInChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3
InChIKeyWOVGPTWDVHNCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-morpholinepropylamine CAS 62478-44-8 | Technical Specification and Procurement Context


N,N-Dimethyl-4-morpholinepropylamine (CAS 62478-44-8) is a tertiary amine characterized by a morpholine ring linked to a dimethyl-substituted propylamine chain . It is typically supplied as a liquid at 95–98% purity with a molecular weight of 172.27 g/mol, demonstrating solubility in water and common organic solvents . This compound is positioned as a specialty chemical intermediate with reported utility in polyurethane catalysis, corrosion inhibition, and pharmaceutical synthesis .

Why Generic Substitution of N,N-Dimethyl-4-morpholinepropylamine Carries Performance Risk in Specialized Applications


N,N-Dimethyl-4-morpholinepropylamine is not interchangeable with simpler amines like triethylamine or morpholine due to its dual functionality. Its unique structure combines the nucleophilicity of a tertiary amine with the oxygen-mediated hydrogen-bonding and solubility profile of a morpholine moiety . This molecular architecture dictates specific reactivity and selectivity outcomes in key processes. Consequently, substituting a lower-cost, single-function amine (e.g., triethylamine) or a non-alkylated morpholine can result in failed syntheses, altered polymerization kinetics, or reduced corrosion inhibition efficiency, directly impacting the reproducibility and performance of the end-use application .

N,N-Dimethyl-4-morpholinepropylamine: Quantifiable Differentiation from Analogous Amines


Enhanced Catalyst Activity for Polyurethane Foam: Comparison with Triethylamine (TEA)

In polyurethane foam production, catalyst activity is critical for controlling the gel and blow reactions. A class-level inference based on structure-activity relationships of tertiary amine catalysts indicates that the combination of the morpholine oxygen and dimethylamino group in N,N-Dimethyl-4-morpholinepropylamine provides a balanced catalytic profile for both the isocyanate-water (blow) and isocyanate-polyol (gel) reactions . This structural feature is typically absent in simpler trialkylamines like Triethylamine (TEA) [1]. While TEA (MW 101.19 g/mol) offers high activity per unit mass, its lower molecular weight can lead to undesirable volatility and odor issues [2]. The higher molecular weight (172.27 g/mol) and lower vapor pressure of N,N-Dimethyl-4-morpholinepropylamine can be advantageous for process control and emissions reduction .

Polyurethane Catalyst Reaction Kinetics Amine Catalyst

Corrosion Inhibition Performance in Aqueous Systems: Comparison with Morpholine

Corrosion inhibition efficiency of neutralizing amines in overhead condensing systems is directly correlated to their basicity and volatility. A cross-study comparable data set places the corrosion inhibition ranking of several amines as Ethylenediamine > N,N-Dimethylethanolamine > Triethylamine > 3-Methoxypropylamine > Morpholine [1]. While N,N-Dimethyl-4-morpholinepropylamine was not part of this specific study, its molecular structure as a tertiary amine with a morpholine ring positions it to have a different performance profile than Morpholine. The presence of the basic dimethylamino group is expected to provide a higher neutralization capacity compared to Morpholine, which lacks this strong basic center .

Corrosion Inhibitor Neutralizing Amine Acid Gas Scrubbing

Regioselective N-Monoalkylation as a Key Intermediate: Comparison with Unsubstituted Diamines

In the regioselective N-monoalkylation of ditertiary diamines, the outcome is highly dependent on steric and electronic factors. A study on asymmetric model compounds from the 1,3-diaminopropane series demonstrates that under low-temperature conditions in nitromethane or ethanol, alkylation occurs exclusively at the sterically less hindered nitrogen atom [1]. N,N-Dimethyl-4-morpholinepropylamine can be viewed as a pre-functionalized analogue, where one nitrogen is already protected by a dimethyl group. This pre-installation of a tertiary amine provides a synthetically useful handle that is more resistant to unwanted side reactions (e.g., quaternization or oxidation) compared to a free primary or secondary amine, thereby enabling cleaner, higher-yielding downstream functionalization for complex molecule construction [2].

Organic Synthesis Regioselective Alkylation Pharmaceutical Intermediate

Advantageous Physicochemical Profile for Industrial Handling: Comparison with Triethylamine (TEA)

Direct comparison of physical property data reveals significant differences in handling characteristics. N,N-Dimethyl-4-morpholinepropylamine has a boiling point of 235.1°C at 760 mmHg and a flash point of 63.7°C [1], compared to Triethylamine (TEA) which has a boiling point of 89.3°C and a flash point of -15°C [2]. The higher boiling point and significantly higher flash point of N,N-Dimethyl-4-morpholinepropylamine directly correlate with a lower vapor pressure, which reduces atmospheric emissions and minimizes fire and explosion hazards during storage and use .

Industrial Solvent Base Catalyst Process Safety

N,N-Dimethyl-4-morpholinepropylamine (CAS 62478-44-8): Recommended Application Scenarios Based on Differentiation


Polyurethane Foam Catalyst Formulations for Controlled Reactivity and Lower Emissions

Formulators developing polyurethane systems that require a balanced blow/gel reaction profile with lower odor and reduced volatile organic compound (VOC) emissions should evaluate this catalyst. Its structural class suggests a more balanced activity compared to Triethylamine (TEA) , and its higher boiling point (235.1°C) compared to TEA (89.3°C) minimizes catalyst loss and workplace exposure during exothermic foaming processes [1]. This makes it particularly suitable for high-resilience flexible foams and molded foam applications where stringent emission standards (e.g., CertiPUR) apply.

Corrosion Inhibitor Component for Refinery Overhead Systems

This compound can be formulated into neutralizing amine blends for crude unit overhead corrosion control. Its molecular structure combines the good water solubility of a morpholine ring with the strong basicity of a dimethylamino group . This dual functionality is expected to provide superior neutralization of acidic species like HCl and H2S compared to using Morpholine alone, which was shown to have lower performance in comparative studies [2]. Its higher molecular weight and boiling point also ensure it remains in the condensing liquid phase where corrosion is most aggressive.

Pharmaceutical Intermediate for Synthesis of Complex Amine-Containing APIs

Medicinal chemists and process development scientists should consider N,N-Dimethyl-4-morpholinepropylamine as a building block for creating molecules with specific structural and pharmacological properties. Its pre-installed tertiary amine serves as a protected functional handle, enabling cleaner, higher-yielding downstream transformations like N-alkylation without unwanted over-alkylation or quaternization [3]. This feature is valuable in synthesizing drug candidates that require a tertiary amine pharmacophore linked to a morpholine moiety, such as certain kinase inhibitors or CNS-active agents.

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